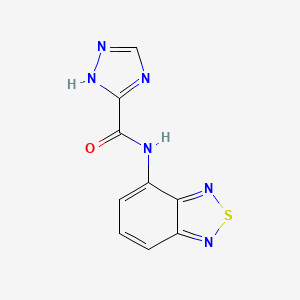

N-2,1,3-benzothiadiazol-4-yl-1H-1,2,4-triazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Heterocyclic compounds incorporating elements such as sulfur, nitrogen, and oxygen within their rings exhibit a wide range of biological activities. The synthesis and characterization of these compounds have been of significant interest in the field of medicinal chemistry due to their potential pharmacological applications. Specifically, derivatives of benzothiazole and triazole have been extensively studied for their antimicrobial properties and potential as bioactive molecules.

Synthesis Analysis

The synthesis of heterocyclic compounds like "N-2,1,3-benzothiadiazol-4-yl-1H-1,2,4-triazole-3-carboxamide" typically involves multi-step reactions starting from simple precursors. For instance, Patel and Patel (2015) described the synthesis of heterocyclic compounds by reacting 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 2-((4-phenylthiazol-2-yl)carbamoyl)benzoic acid derivatives (Patel & Patel, 2015). This method represents a common strategy for assembling complex heterocycles by coupling different ring systems.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds synthesized from N-2,1,3-benzothiadiazol-4-yl-1H-1,2,4-triazole-3-carboxamide derivatives have shown significant antimicrobial properties. For example, a study demonstrated the synthesis and in vitro antimicrobial activity of novel derivatives against a range of bacteria and fungi, indicating moderate to good inhibition (S. Gilani et al., 2011). Another research focused on the synthesis and characterization of compounds for antibacterial studies, showing promising activity against various microorganisms (L. N. Obasi et al., 2017).

Diuretic Activity

Research into the diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives revealed that some synthesized compounds exhibit promising diuretic effects. This indicates potential applications in treatments requiring diuresis (M. Yar & Zaheen Hasan Ansari, 2009).

Synthesis Methodologies

Several studies have developed novel methodologies for synthesizing benzothiadiazole derivatives, highlighting the chemical versatility and potential for creating a wide array of biologically active compounds. For instance, the efficient one-step synthesis of benzazoles in aqueous media has been documented, showcasing a novel approach to generating these compounds (H. Z. Boeini & Khadijeh Hajibabaei Najafabadi, 2009).

Fluorescence for Bioimaging

The design, synthesis, and application of fluorescent benzothiadiazole-triazole-linked biologically active derivatives have been explored, demonstrating their utility in bioimaging and as fluorescent cell-imaging probes. This application is crucial for medical diagnostics and research, providing tools for visualizing cellular processes and disease states (Eduardo H. G. da Cruz et al., 2014).

Mecanismo De Acción

The mechanism of action of “N-2,1,3-benzothiadiazol-4-yl-1H-1,2,4-triazole-3-carboxamide” can be understood by studying its interaction with various enzymes and receptors in the biological system . For instance, in vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Safety and Hazards

Direcciones Futuras

The future directions for “N-2,1,3-benzothiadiazol-4-yl-1H-1,2,4-triazole-3-carboxamide” could involve the design and development of more selective and potent anticancer molecules . Additionally, the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues could also be explored .

Propiedades

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N6OS/c16-9(8-10-4-11-13-8)12-5-2-1-3-6-7(5)15-17-14-6/h1-4H,(H,12,16)(H,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUCTUCUQPXZKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)NC(=O)C3=NC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-morpholin-4-ylbenzamide](/img/structure/B5590881.png)

![1-{2-[3-cyclopropyl-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5590882.png)

![4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}carbonyl)-1,4-oxazepan-6-ol](/img/structure/B5590884.png)

![3-(3-fluorophenyl)-4-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-piperazinone](/img/structure/B5590890.png)

![2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5590900.png)

![methyl 4-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5590939.png)

![1-{2-[(4aS*,7aR*)-4-(3-methyl-2-buten-1-yl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5590945.png)

![(1R*,3S*)-7-[(2,4-difluorophenyl)acetyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5590949.png)

![4-(4-thiomorpholinylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5590954.png)

![2-[(4-bromobenzyl)oxy]benzaldehyde oxime](/img/structure/B5590971.png)

![4-[(4-ethyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine](/img/structure/B5590974.png)

![1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5590983.png)